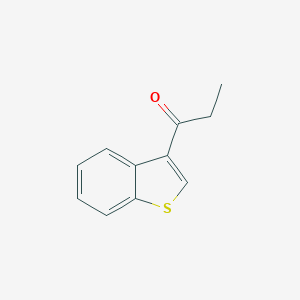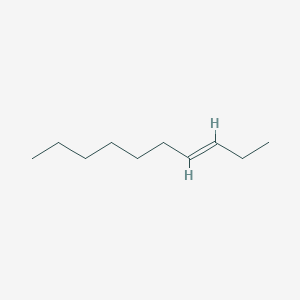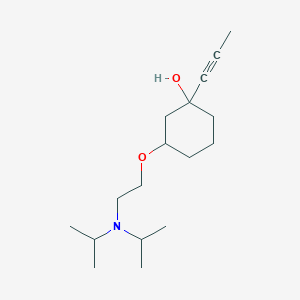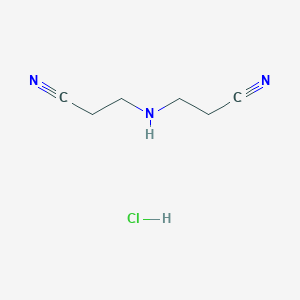
3-(2-Cyanoethylamino)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Cyanoethylamino)propanenitrile, also known as CEAP, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. CEAP is a nitrile derivative of β-alanine and contains a cyanoethylamino group, which makes it a versatile molecule for various applications.
作用機序
The mechanism of action of 3-(2-Cyanoethylamino)propanenitrile is not fully understood, but it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3-(2-Cyanoethylamino)propanenitrile has also been reported to inhibit the activity of certain enzymes, including tyrosine kinase and topoisomerase II.
生化学的および生理学的効果
3-(2-Cyanoethylamino)propanenitrile has been reported to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and cell cycle arrest. 3-(2-Cyanoethylamino)propanenitrile has also been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs.
実験室実験の利点と制限
3-(2-Cyanoethylamino)propanenitrile has several advantages for lab experiments, including its high purity, low toxicity, and versatility in various applications. However, 3-(2-Cyanoethylamino)propanenitrile has some limitations, including its high cost and limited availability.
将来の方向性
There are several future directions for research on 3-(2-Cyanoethylamino)propanenitrile, including the development of new anticancer agents based on 3-(2-Cyanoethylamino)propanenitrile, the synthesis of new materials with unique properties using 3-(2-Cyanoethylamino)propanenitrile as a precursor, and the development of new drugs with anti-inflammatory and analgesic effects. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-Cyanoethylamino)propanenitrile and its potential applications in various fields.
合成法
3-(2-Cyanoethylamino)propanenitrile can be synthesized using different methods, including the reaction between 2-bromoethylamine hydrobromide and β-alanine followed by a reaction with sodium cyanide. Another method involves the reaction between β-alanine and 2-chloroethylamine hydrochloride followed by a reaction with sodium cyanide. Both methods have been reported to yield high purity 3-(2-Cyanoethylamino)propanenitrile.
科学的研究の応用
3-(2-Cyanoethylamino)propanenitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-(2-Cyanoethylamino)propanenitrile has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, 3-(2-Cyanoethylamino)propanenitrile has been studied for its potential as a precursor for the synthesis of new materials with unique properties. In organic synthesis, 3-(2-Cyanoethylamino)propanenitrile has been studied for its potential as a versatile building block for the synthesis of new compounds.
特性
CAS番号 |
16688-98-5 |
|---|---|
製品名 |
3-(2-Cyanoethylamino)propanenitrile |
分子式 |
C6H10ClN3 |
分子量 |
159.62 g/mol |
IUPAC名 |
3-(2-cyanoethylamino)propanenitrile;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-3-1-5-9-6-2-4-8;/h9H,1-2,5-6H2;1H |
InChIキー |
OORIBFQBJDBZCR-UHFFFAOYSA-N |
SMILES |
C(CNCCC#N)C#N.Cl |
正規SMILES |
C(CNCCC#N)C#N.Cl |
その他のCAS番号 |
16688-98-5 |
同義語 |
3-(2-cyanoethylamino)propanenitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



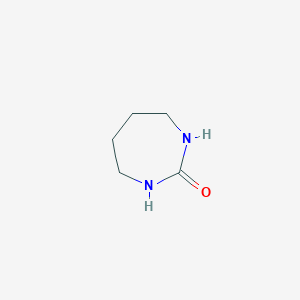
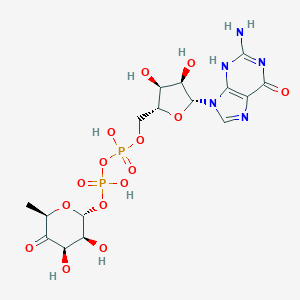
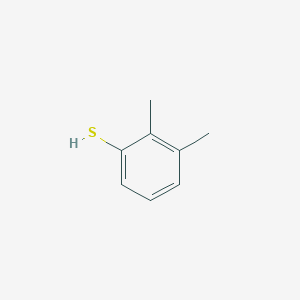

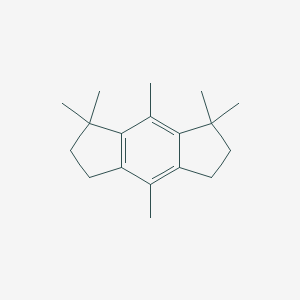
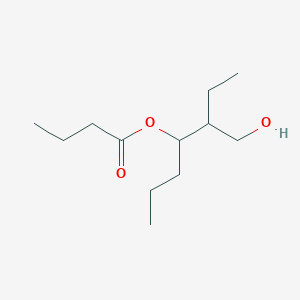
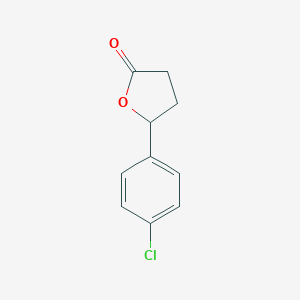
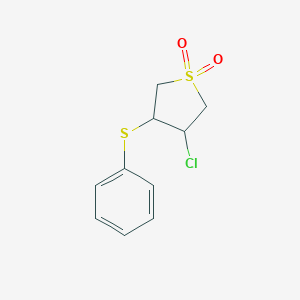
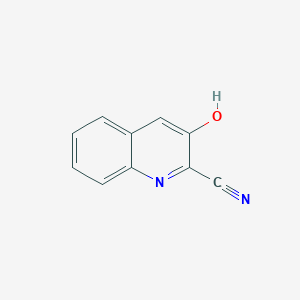
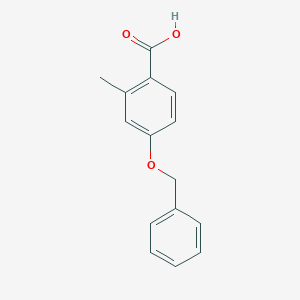
![2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B95628.png)
